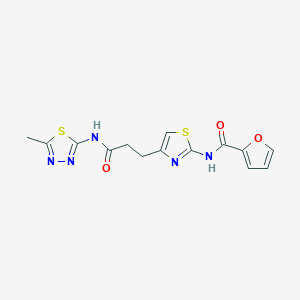

N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

描述

N-(4-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a 5-methyl-1,3,4-thiadiazole moiety via a 3-oxopropyl spacer, with a furan-2-carboxamide substituent. This structure combines multiple pharmacophores known for bioactivity, including thiadiazoles (antimicrobial, antitumor) and thiazoles (enzyme inhibition, antimicrobial) . The furan carboxamide group may enhance solubility and binding affinity, as seen in related compounds .

属性

IUPAC Name |

N-[4-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3S2/c1-8-18-19-14(24-8)16-11(20)5-4-9-7-23-13(15-9)17-12(21)10-3-2-6-22-10/h2-3,6-7H,4-5H2,1H3,(H,15,17,21)(H,16,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADDHWAEWKRMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a thiadiazole moiety, which is often linked to various biological activities. The presence of functional groups such as carboxamide and thiazole contributes to its pharmacological properties.

Research indicates that derivatives of thiadiazole compounds can exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .

- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating apoptotic pathways .

- Antimicrobial Properties : Compounds containing the thiadiazole ring have exhibited significant antibacterial and antifungal activities against various pathogens .

Anticancer Activity

A series of studies have evaluated the anticancer effects of this compound and related derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 8 | Induces apoptosis |

| Compound B | HCT116 (Colon Cancer) | 4 | Inhibits FAK |

| Compound C | NCI-H522 (Lung Cancer) | 0.06 | Inhibits DHFR |

These results suggest that the compound may possess potent anticancer properties through multiple pathways.

Antimicrobial Activity

The compound's antimicrobial efficacy has also been documented:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32.6 | Significant |

| Escherichia coli | 47.5 | Moderate |

| Aspergillus niger | 40.0 | Significant |

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies

- Study on Anticancer Properties : A recent study explored the effects of thiadiazole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound significantly increased apoptotic cell populations after 48 hours of exposure .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. Results showed that these compounds had lower MIC values compared to standard antibiotics, suggesting their potential use in treating resistant infections .

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s activity is influenced by its hybrid heterocyclic framework. Key comparisons with similar compounds include:

Key Observations :

- Thiadiazole Modifications : The 5-methyl group in the target compound (vs. isopropyl in or cyclopropyl in ) may balance steric effects and electron distribution, optimizing receptor binding .

- Carboxamide Placement : Furan-2-carboxamide (target) vs. phthalazine- or pyrrolidine-carboxamide () may influence solubility and target specificity .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide and its analogs?

- Methodology : The compound’s synthesis typically involves multi-step reactions. For example:

- Step 1 : Condensation of 5-methyl-1,3,4-thiadiazol-2-amine with a β-ketoester (e.g., ethyl acetoacetate) to form the thiadiazole-propionamide intermediate .

- Step 2 : Coupling the intermediate with a thiazole derivative (e.g., 2-aminothiazole) using carbodiimide-based coupling agents in anhydrous DMF .

- Step 3 : Final acylation with furan-2-carboxylic acid chloride in dichloromethane under reflux .

- Characterization : Confirmation via -/-NMR, IR (C=O stretch at ~1650–1700 cm), and high-resolution mass spectrometry (HRMS) .

Q. How are purity and structural integrity validated during synthesis?

- Methods :

- Thin-layer chromatography (TLC) using silica gel F plates (Merck) with ethyl acetate/hexane (3:7) as eluent .

- Melting point analysis (uncorrected) to compare with literature values .

- Spectroscopic consistency : Ensure NMR peaks align with expected proton environments (e.g., furan protons at δ 6.4–7.2 ppm, thiazole protons at δ 7.5–8.0 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?

- Protocols :

- MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC determination after 48-hour exposure .

- Cell cycle analysis via flow cytometry (propidium iodide staining) to identify G1/S or G2/M arrest .

- Apoptosis detection using Annexin V-FITC/PI dual staining .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Approach :

-

Substituent variation : Modify the furan ring (e.g., 5-methyl vs. 5-nitro substituents) to assess electronic effects on bioactivity .

-

Core scaffold optimization : Replace thiazole with oxazole or pyridine to evaluate ring size/heteroatom impact .

-

Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with targets like EGFR or tubulin .

- Data Analysis : Compare IC values across analogs (Table 1).

Table 1. Example SAR for Analogs

Compound Modification IC (μM) Target Protein Reference Furan-2-carboxamide (parent) 12.3 ± 1.2 EGFR 5-Nitro-furan derivative 8.7 ± 0.9 EGFR Thiazole → Oxazole swap 22.1 ± 2.1 Tubulin

Q. How to resolve contradictions in cytotoxicity data across different studies?

- Potential Factors :

- Assay conditions : Variability in serum concentration (e.g., 10% FBS vs. serum-free media) affects compound stability .

- Cell line heterogeneity : Genetic differences in MCF-7 (p53 wild-type) vs. MDA-MB-231 (p53 mutant) influence apoptotic response .

- Recommendations :

- Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) .

- Validate findings using orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) .

Q. What strategies improve solubility and bioavailability for in vivo testing?

- Methods :

- Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .

- Nanoparticle encapsulation : Use PLGA nanoparticles (≤200 nm) to improve plasma half-life .

- LogP optimization : Reduce hydrophobicity via polar substituents (e.g., –OH or –SOH) while maintaining potency .

Methodological Notes

- Synthesis Troubleshooting : If coupling yields drop below 60%, pre-activate the carboxylic acid with HOBt/DCC to minimize side reactions .

- Data Reproducibility : Archive NMR raw data (FID files) and HRMS calibration logs for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。